11-Hydroxysugiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

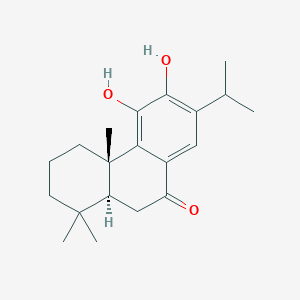

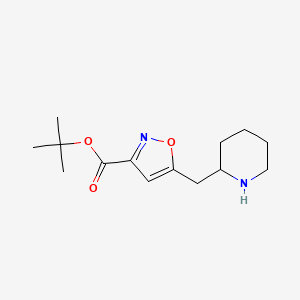

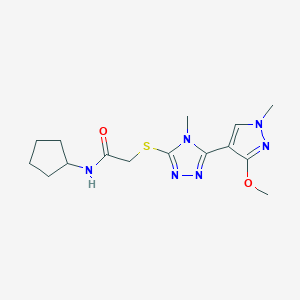

11-Hydroxysugiol is an abietane diterpenoid that is derived from sugiol, where the hydrogen ortho to the phenolic hydroxy group has been replaced by a hydroxy group . It is known for its role as an acetylcholinesterase inhibitor and cholinesterase inhibitor, making it significant in various biological processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 11-Hydroxysugiol typically involves the hydroxylation of sugiol. The reaction conditions often include the use of organic solvents such as chloroform, ethyl acetate, and acetone . The hydroxylation process can be catalyzed by various reagents, depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound involves the extraction from natural sources such as Berneuxia thibetica. The compound is then purified using techniques like High-Performance Liquid Chromatography (HPLC) to achieve a purity of ≥98% . The product is stable for up to two years when stored at 4°C and protected from light.

Análisis De Reacciones Químicas

Types of Reactions

11-Hydroxysugiol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The hydroxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out in organic solvents under controlled temperatures to ensure the desired product formation.

Major Products

The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound, which have different biological activities and applications.

Aplicaciones Científicas De Investigación

11-Hydroxysugiol has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases due to its enzyme inhibitory properties.

Mecanismo De Acción

11-Hydroxysugiol exerts its effects by modulating the SUMOylation of intracellular receptors, specifically the retinoic acid receptor alpha and the vitamin D3 receptor . This modulation affects various cellular processes, including gene expression and signal transduction pathways. The compound also inhibits acetylcholinesterase and cholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which is crucial for neurotransmission .

Comparación Con Compuestos Similares

Similar Compounds

Sugiol: The parent compound of 11-Hydroxysugiol, known for its antioxidant and antiviral properties.

Ferruginol: Another abietane diterpenoid with similar biological activities.

11,20-Dihydroxysugiol: A hydroxylated derivative of this compound with additional hydroxy groups.

Uniqueness

This compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities, particularly its role as an acetylcholinesterase and cholinesterase inhibitor. This makes it a valuable compound in both research and industrial applications.

Propiedades

IUPAC Name |

(4aS,10aS)-5,6-dihydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-11(2)12-9-13-14(21)10-15-19(3,4)7-6-8-20(15,5)16(13)18(23)17(12)22/h9,11,15,22-23H,6-8,10H2,1-5H3/t15-,20-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDLRDIDXYBIPFY-YWZLYKJASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C2C(=C1)C(=O)CC3C2(CCCC3(C)C)C)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C2C(=C1)C(=O)C[C@@H]3[C@@]2(CCCC3(C)C)C)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Where is 11-hydroxysugiol primarily found within plants?

A1: Research shows that this compound is not uniformly distributed within plants. In Salvia grandifolia, it is widely distributed in the root's periderm, phloem, and xylem. Interestingly, the leaves of this species are rich in tanshinone biosynthesis precursors, including this compound. [] This suggests its potential role as an intermediate compound in the biosynthesis pathway of other tanshinones.

Q2: What is the role of this compound in tanshinone biosynthesis?

A2: this compound acts as a key intermediate in the tanshinone biosynthesis pathway. Studies involving CYP450 enzymes, particularly CYP76AK1, have demonstrated its conversion to downstream tanshinones. [] This conversion involves modifications at the C20 position of this compound, highlighting its significance in producing bioactive tanshinones.

Q3: Are there any studies exploring the modification of enzymes involved in this compound metabolism?

A3: Yes, research has focused on modifying CYP76AK1, a key enzyme responsible for C20 hydroxylation in the tanshinone pathway. [] By understanding the enzyme's structure and active site interactions with this compound, scientists aim to enhance its catalytic efficiency and potentially produce specific tanshinones in larger quantities. This could prove beneficial for producing traditional Chinese medicine preparations more efficiently.

Q4: Besides Salvia species, are there any other known sources of this compound?

A4: Yes, this compound has also been isolated from Orthosiphon wulfenioides, alongside a new abietane diterpenoid called orthosiphonol. [, ] This finding highlights the presence of this compound in diverse plant species and suggests the potential for further discoveries of its natural sources.

Q5: Has the structure of this compound been confirmed by any advanced techniques?

A5: The structure of this compound, alongside other abietanoid diterpenoids like 11,20-dihydroxysugiol, has been elucidated using spectroscopic, chiroptic, and even X-ray crystallographic evidence. [] These techniques provide detailed insights into the compound's three-dimensional structure and contribute to a deeper understanding of its interactions and potential applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]methyl}-1lambda6-thiane-1,1-dione](/img/structure/B2716834.png)

![5-(3-methoxybenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2716844.png)

![4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2716845.png)

![N-tert-butyl-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B2716851.png)

![N-[2-(2-phenylmorpholin-4-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2716855.png)

![4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2716856.png)